molecular formula C7H13NO2 B009233 Propyl 1-aminocyclopropanecarboxylate CAS No. 104544-05-0

Propyl 1-aminocyclopropanecarboxylate

Cat. No.: B009233
CAS No.: 104544-05-0
M. Wt: 143.18 g/mol
InChI Key: ONNCENWIDSAVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 1-aminocyclopropanecarboxylate is an ester derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), a non-proteinogenic amino acid that serves as the direct precursor of ethylene in higher plants . ACC is biosynthesized from S-adenosylmethionine (SAM) via ACC synthase and subsequently oxidized by ACC oxidase (ACO) to produce ethylene, a critical phytohormone regulating growth, development, and stress responses . While ACC itself is highly polar and readily metabolized , its ester derivatives, such as this compound, may act as prodrugs or stabilized analogs for targeted applications in plant physiology research or agrochemical formulations .

Properties

CAS No.

104544-05-0

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

propyl 1-aminocyclopropane-1-carboxylate

InChI

InChI=1S/C7H13NO2/c1-2-5-10-6(9)7(8)3-4-7/h2-5,8H2,1H3

InChI Key

ONNCENWIDSAVKS-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1(CC1)N

Canonical SMILES

CCCOC(=O)C1(CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid, 1-amino-, propyl ester can be achieved through several methods:

Industrial Production Methods

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 1-amino-, propyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propyl 1-aminocyclopropanecarboxylate belongs to a family of cyclopropane-containing esters with modifications to the amino-carboxylate backbone. Below is a comparative analysis of its structural analogs, based on similarity scores and key functional groups (Table 1):

Table 1: Structural Comparison of this compound and Analogous Compounds

Compound Name CAS Number Similarity Score Key Structural Features
This compound 104544-05-0 1.00 Propyl ester, unsubstituted cyclopropane
Isothis compound 757903-69-8 0.95 Branched isopropyl ester
tert-Butyl 1-aminocyclopropanecarboxylate 159871-51-9 0.93 Bulky tert-butyl ester
Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride 1255099-55-8 0.89 Ethyl ester, ethyl-substituted cyclopropane
Propyl 1-amino-4-methylcyclohexanecarboxylate 228252-33-3 0.88 Cyclohexane core, methyl substituent

Key Observations:

The isopropyl ester (score 0.95) introduces steric hindrance due to branching, which may reduce enzymatic hydrolysis rates compared to the linear propyl variant . The tert-butyl ester (score 0.93) offers enhanced steric protection, likely improving metabolic stability but limiting solubility in aqueous systems .

Core Structure Variations: Propyl 1-amino-4-methylcyclohexanecarboxylate (score 0.88) replaces the cyclopropane with a cyclohexane ring, significantly reducing ring strain and modifying conformational flexibility. This structural shift may diminish its ability to mimic ACC in ethylene biosynthesis pathways .

Additional Derivatives :

  • 1-(Boc-Amino)cyclopropanecarboxylic acid (CAS 88950-64-5): Features a tert-butoxycarbonyl (Boc) protecting group on the amine, enhancing stability during synthetic processes but requiring deprotection for biological activity .

Research Findings and Functional Implications

Metabolic and Physiological Roles :

  • ACC derivatives are implicated in ethylene regulation. For instance, malonyl-ACC (MACC) and jasmonoyl-ACC (JA-ACC) are conjugated forms that modulate free ACC pools, indirectly influencing ethylene production .

Enzymatic Interactions :

  • ACC oxidase (ACO), a key enzyme in ethylene synthesis, exhibits substrate specificity for ACC . Modifications to the carboxylate group (e.g., esterification) or cyclopropane substituents may alter binding affinity. For example, bulky esters like tert-butyl could hinder ACO recognition, whereas linear esters (propyl) might undergo hydrolysis to release ACC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.